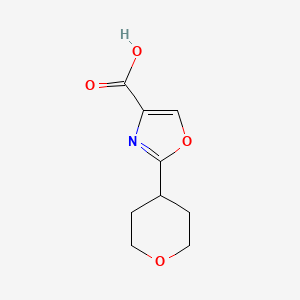

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-9(12)7-5-14-8(10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLLIYCUTSHKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955401-82-8 | |

| Record name | 2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Scaffolds for Novel Therapeutics

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid (CAS No. 955401-82-8) is a heterocyclic compound that merges two key structural motifs of interest in medicinal chemistry: the saturated oxane (tetrahydropyran) ring and the aromatic 1,3-oxazole-4-carboxylic acid core. The oxazole core is a versatile building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents[1]. The tetrahydropyran ring is a prevalent scaffold in many bioactive molecules, often enhancing aqueous solubility and providing a stable, three-dimensional structure for interaction with biological targets[2]. The combination of these fragments presents a molecule with potential for nuanced physicochemical properties, making it an intriguing candidate for drug discovery programs.

This guide provides a deep dive into the predicted and experimentally determinable physicochemical properties of this compound. Given the limited publicly available experimental data for this specific molecule, we will leverage data from its core structural analogs—oxazole-4-carboxylic acid and tetrahydro-2H-pyran-4-carboxylic acid—to build a robust predictive profile. Furthermore, we will provide detailed, field-proven protocols for the experimental determination of its most critical physicochemical parameters, empowering researchers to characterize this and similar novel chemical entities.

Molecular Structure and In Silico Drug-Likeness Evaluation

The first step in characterizing a potential drug candidate is to analyze its structure in the context of established principles of oral bioavailability, such as Lipinski's Rule of Five.[3][4][5][6][7] This rule of thumb, formulated by Christopher A. Lipinski, predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

No more than 5 hydrogen bond donors (HBD)

-

No more than 10 hydrogen bond acceptors (HBA)

-

A molecular weight (MW) under 500 daltons

-

A calculated octanol-water partition coefficient (logP) not exceeding 5[5][6]

These parameters are crucial for predicting the solubility and permeability of a compound.[3]

Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 211.20 g/mol

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 211.20 g/mol | Pass (< 500 Da) |

| Hydrogen Bond Donors | 1 (from -COOH) | Pass (≤ 5) |

| Hydrogen Bond Acceptors | 4 (2 from -COOH, 1 from oxazole O, 1 from oxazole N) | Pass (≤ 10) |

| Predicted logP (XLogP3) | ~0.5 - 1.5 (estimated) | Pass (< 5) |

| Rotatable Bonds | 2 | Pass (≤ 10 is a common extension) |

Table 1: In Silico Analysis and Lipinski's Rule of Five for this compound.

Based on this in silico analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability. Its relatively low molecular weight and moderate number of hydrogen bond donors and acceptors place it well within the chemical space of successful oral drugs.

Predicted Physicochemical Properties: A Synthesis of Analog Data

Without direct experimental data, we can construct a reliable predictive profile by examining the properties of the molecule's core components.

| Property | Oxazole-4-carboxylic Acid[8][9][10] | Tetrahydro-2H-pyran-4-carboxylic Acid[2][11][12] | Predicted Profile for this compound |

| Appearance | Pale orange to brown crystalline powder | White solid | Likely a white to off-white crystalline solid |

| Molecular Weight | 113.07 g/mol | 130.14 g/mol | 211.20 g/mol |

| Melting Point (°C) | 138 - 144 | 87 | Expected to be crystalline with a defined melting point, likely >150°C |

| Boiling Point (°C) | 289.3 (Predicted) | 114-146 (at 11 mmHg) | Expected to be high, likely >300°C (with decomposition) |

| pKa | 3.39 (Predicted for carboxylic acid) | 4.43 (Predicted for carboxylic acid) | ~3.0 - 4.0 . The electron-withdrawing nature of the oxazole ring will likely make the carboxylic acid more acidic than a simple aliphatic acid. |

| Aqueous Solubility | Soluble in methanol | 105,473 mg/L (high) | Expected to have moderate to good aqueous solubility, particularly at pH > pKa, due to the carboxylic acid and oxane oxygen. |

| logP | -0.20 (Predicted) | - (No direct value, but expected to be low) | ~0.5 - 1.5 . The lipophilic oxazole ring is balanced by the polar carboxylic acid and the hydrophilic oxane ring. |

Table 2: Comparative Physicochemical Properties of Structural Analogs and Predicted Profile.

Causality Behind Predictions:

-

pKa: The acidity of the carboxylic acid is the most critical ionization parameter. The oxazole ring is an aromatic heterocycle that is electron-withdrawing, which stabilizes the carboxylate anion upon deprotonation. This effect should result in a lower pKa (stronger acid) compared to the analogous tetrahydro-2H-pyran-4-carboxylic acid[12]. The pKa of the oxazole ring itself is very low (conjugate acid pKa is ~0.8), meaning it will not act as a base under physiological conditions[13].

-

Solubility: The presence of the carboxylic acid group will confer pH-dependent solubility. At pH values above the pKa, the molecule will exist as its carboxylate salt, which is expected to be highly water-soluble. The oxygen atom in the oxane ring can also act as a hydrogen bond acceptor, further contributing to aqueous solubility[2].

-

Lipophilicity (logP): The molecule possesses a balance of hydrophilic (carboxylic acid, oxane ether) and lipophilic (oxazole ring, hydrocarbon backbone) features. This balance is critical for drug development, as a compound must be soluble enough to be formulated and distributed in the aqueous environment of the body, yet lipophilic enough to cross cellular membranes. A predicted logP in the range of 0.5 to 1.5 is ideal for many oral drug candidates.

Experimental Determination of Key Physicochemical Properties

To move beyond prediction, rigorous experimental characterization is essential. The following section details the standard, authoritative protocols for determining solubility, pKa, and lipophilicity.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like this compound involves a sequence of experiments where the output of one informs the next.

Caption: Experimental workflow for physicochemical characterization.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Principle: Potentiometric titration is a highly precise and common method for pKa determination.[14] A solution of the compound is titrated with a standardized strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the analyte is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[15][16]

Detailed Protocol:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

-

Prepare a standardized 0.1 M NaOH solution, ensuring it is carbonate-free.

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low. The final concentration should be at least 10⁻⁴ M.[14][15]

-

To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl.[15]

-

-

Titration:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Purge the solution with nitrogen to eliminate dissolved CO₂.[17]

-

Begin titrating with the 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).[15]

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by the Shake-Flask Method

Principle: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[18] An excess amount of the solid compound is agitated in a specific solvent (e.g., a buffer of known pH) for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then measured.

Detailed Protocol:

-

Preparation:

-

Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to assess solubility in different physiological environments.

-

Add an excess amount of solid this compound to several vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.[19]

-

Add a precise volume of the chosen buffer to each vial.

-

-

Equilibration:

-

Seal the vials tightly and place them in a shaker bath or on a rotary shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. This is typically 24-72 hours.[19] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[20]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the aliquot through a low-binding 0.22 µm syringe filter or centrifuge at high speed to remove any remaining solid.[19]

-

Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

The measured concentration represents the equilibrium solubility at that specific pH and temperature.

-

Determination of Lipophilicity (logP) by Reverse-Phase HPLC (RP-HPLC)

Principle: The octanol-water partition coefficient (P) is a measure of a compound's differential solubility between octanol and water, representing its lipophilicity. While the shake-flask method is the direct approach, RP-HPLC offers a rapid and reliable indirect method for logP estimation.[21][22] The method is based on the correlation between a compound's retention time on a nonpolar (e.g., C18) stationary phase and its known logP value.

Detailed Protocol:

-

System Setup:

-

Use a reverse-phase HPLC column (e.g., C18).

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For logP determination, the pH of the aqueous buffer should be at least 2 units below the pKa to ensure the compound is in its neutral, un-ionized form.

-

-

Calibration:

-

Select a series of 5-7 standard compounds with well-established logP values that span the expected range of the test compound.

-

Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

-

Plot the log(k') values against the known logP values of the standards. This should yield a linear relationship. Perform a linear regression to obtain the equation of the calibration curve (logP = m * log(k') + c).

-

-

Sample Analysis:

-

Dissolve the this compound in the mobile phase.

-

Inject the sample onto the HPLC system using the same conditions as the standards and record its retention time.

-

Calculate the log(k') for the test compound.

-

Use the calibration curve equation to calculate the logP of the test compound.

-

Conclusion: A Roadmap for Characterization

This compound is a promising chemical entity that, based on in silico and analog-based analysis, exhibits favorable drug-like properties. Its compliance with Lipinski's Rule of Five, coupled with a predicted balance of solubility and lipophilicity, marks it as a strong candidate for further investigation. While predictive methods provide an invaluable starting point, the ultimate understanding of its behavior hinges on robust experimental validation. The detailed protocols provided in this guide for determining pKa, aqueous solubility, and logP offer a clear and authoritative roadmap for researchers to fully characterize this molecule. Such a thorough physicochemical profile is the bedrock upon which successful drug development is built, enabling informed decisions in lead optimization, formulation, and pharmacokinetic studies.

References

- bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.

- Grokipedia. (n.d.). Lipinski's rule of five.

- SRIRAMCHEM. (n.d.). oxazole-4-carboxylic acid.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Wikipedia. (n.d.). Lipinski's rule of five.

- Zenovel. (n.d.). Lipinski's Rule of Five in Modern Drug Discovery.

- Lecture Notes. (2023). lipinski rule of five.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ChemBK. (2024). Tetrahydro-2H-pyran-4-yl-carboxylic acid.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- National Institutes of Health. (n.d.). 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488. PubChem.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

- Chemchart. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1).

- ResearchGate. (n.d.). Software for the prediction of physicochemical properties | Download Table.

- ACS Publications. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.

- Encyclopedia.pub. (2022).

- ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy | Request PDF.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- SciSpace. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.

- JRC Publications Repository. (n.d.). In Silico Prediction of Physicochemical Properties.

- National Institutes of Health. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.

- Chemsrc. (2025). Oxazole-4-carboxylic acid | CAS#:23012-13-7.

- ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- Chongqing Chemdad Co., Ltd. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid.

- Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). 4-Oxazolecarboxylic acid 97 23012-13-7.

- National Institutes of Health. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520. PubChem.

- Chem-Impex. (n.d.). Oxazole-4-carboxylic acid ethyl ester.

- ChemicalBook. (2025). Oxazole-4-carboxylic acid | 23012-13-7.

- Wikipedia. (n.d.). Oxazole.

- National Institutes of Health. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401. PubChem.

- National Institutes of Health. (n.d.).

- Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.

- ChemSynthesis. (2025). 2-isopropyl-1,3-oxazole-4-carboxylic acid.

- ChemicalBook. (n.d.). 4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID CAS.

- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).

- UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING.

- National Institutes of Health. (2022).

- ResearchGate. (2020).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 7. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 8. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 9. Oxazole-4-carboxylic acid | CAS#:23012-13-7 | Chemsrc [chemsrc.com]

- 10. Oxazole-4-carboxylic acid | 23012-13-7 [chemicalbook.com]

- 11. Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 12. Tetrahydro-2H-pyran-4-carboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Oxazole - Wikipedia [en.wikipedia.org]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. quora.com [quora.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

Crystal Structure Analysis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid: A Methodological Whitepaper

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this arrangement at atomic resolution.[3] This guide provides a comprehensive technical workflow for the crystal structure analysis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, a molecule featuring the privileged 1,3-oxazole scaffold common in medicinal chemistry.[4][5] We detail the process from sample preparation and crystallization through data acquisition, structure solution, refinement, and in-depth analysis. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of a robust, reliable, and interpretable crystal structure.

Introduction: The Imperative of Solid-State Characterization in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in its solid-state properties. The crystalline form of an API dictates its fundamental behavior; different crystal packing arrangements, or polymorphs, of the same molecule can exhibit dramatically different properties.[6] An unstable polymorph discovered late in development can lead to catastrophic batch failures or altered in-vivo performance, making early and thorough crystallographic analysis a cornerstone of risk mitigation in the pharmaceutical industry.[1]

The 1,3-oxazole ring is a five-membered heterocycle that serves as a key building block in numerous natural products and synthetic bioactive molecules, prized for its rigid structure and capacity for hydrogen bonding.[5][7] The target of this guide, this compound (CAS No. 955401-82-8), combines this important scaffold with an oxane ring and a carboxylic acid moiety.[8] This combination of functional groups—a hydrogen bond donor (acid -OH), hydrogen bond acceptors (acid C=O, oxazole N, oxane O), and a flexible saturated ring—creates a rich landscape for diverse intermolecular interactions, suggesting a high potential for polymorphism. Understanding its crystal structure is therefore not merely an academic exercise but a crucial step in harnessing its therapeutic potential. This guide provides the methodological framework to achieve that understanding.

Analyte Preparation: Synthesis and Rigorous Purification

The prerequisite for any successful crystallographic study is a sample of the highest possible purity. Impurities can inhibit crystal growth or, in worse cases, become incorporated into the crystal lattice, leading to disorder and complicating structural analysis.

Synthesis Overview

Numerous synthetic routes to 4,5-disubstituted oxazoles from carboxylic acids have been established. A common and efficient strategy involves the activation of a carboxylic acid followed by cyclization with an isocyanide reagent.[9][10] This approach is adaptable for the synthesis of the title compound.

Experimental Protocol: Purification of this compound

The high polarity imparted by the carboxylic acid group presents specific challenges in purification, often leading to poor solubility in common non-polar chromatography solvents and streaking on silica gel.[11] The following protocol is designed to overcome these issues.

-

Aqueous Workup/Extraction (Rationale: To remove inorganic salts and highly polar, water-soluble impurities.)

-

Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a mild acidic solution (e.g., 0.1 M HCl) to remove basic impurities, followed by brine.

-

To isolate the acidic product, perform a basic extraction. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer and stir. The carboxylic acid will be deprotonated and move into the aqueous phase, leaving neutral impurities behind.

-

Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify with 1 M HCl until the product precipitates or the pH is ~2-3.

-

Extract the product back into ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Column Chromatography (If Necessary) (Rationale: To separate the target compound from closely related organic byproducts.)

-

Stationary Phase: Silica gel. To mitigate streaking caused by the acidic nature of the product, the silica can be pre-treated by slurrying it with an eluent mixture containing 0.5-1% acetic acid.

-

Mobile Phase (Eluent): A gradient system is typically most effective. Start with a less polar mixture (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate and introducing methanol if required. A small amount of acetic acid (0.1-1%) should be maintained in the eluent to ensure the carboxylic acid remains protonated, improving the peak shape.[11]

-

Monitoring: Collect fractions and monitor them using thin-layer chromatography (TLC). Combine fractions containing the pure product.

-

-

Final Validation: Confirm the purity and identity of the bulk material using ¹H NMR, ¹³C NMR, and LC-MS before proceeding to crystallization.

The Art of Crystallization: Generating Diffraction-Quality Single Crystals

Crystallization is often the most challenging and empirical step in the process. The goal is to encourage molecules to transition slowly from the disordered solution state to a highly ordered, single-crystal lattice.[12] Rapid precipitation must be avoided as it typically leads to amorphous solids or polycrystalline material unsuitable for SC-XRD.

Screening for Crystallization Conditions

A systematic screening of various solvents and methods is the most effective approach.

| Method | Solvent System(s) | Rationale & Causality |

| Slow Evaporation | A single solvent in which the compound is moderately soluble (e.g., ethanol, acetone, ethyl acetate). | The gradual removal of solvent slowly increases the concentration of the solute to the point of supersaturation, promoting slow, ordered crystal growth. This is often the simplest and most effective starting point. |

| Vapor Diffusion | Liquid/Vapor: A concentrated solution of the compound in a volatile solvent (e.g., methanol) is placed inside a larger, sealed chamber containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether). | The volatile solvent slowly diffuses out of the sample and into the chamber atmosphere, while the anti-solvent vapor slowly diffuses into the sample vial. This gradual change in solvent composition reduces the compound's solubility, inducing crystallization. |

| Cooling | A saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature. | Solubility often decreases with temperature. By slowly cooling the solution, supersaturation is achieved in a controlled manner. A programmable fridge or placing the sample in a well-insulated container (a Dewar flask) ensures the slow cooling rate necessary for high-quality crystals. |

Experimental Protocol: General Crystallization Screening

-

Dissolve 5-10 mg of the purified compound in a minimal amount of a chosen solvent in a small, clean vial.

-

For slow evaporation, cover the vial with a cap or paraffin film pierced with a few small holes using a needle. Set aside in a vibration-free location.

-

For vapor diffusion, place the open vial from step 1 into a larger sealed jar containing a reservoir of the anti-solvent.

-

For cooling, prepare the solution at a slightly elevated temperature and allow it to cool to room temperature, then transfer to a refrigerator (4 °C) and subsequently a freezer (-20 °C), allowing at least 24 hours at each step.

-

Monitor the vials daily under a microscope.

Crystal Selection: Identifying a Suitable Candidate

A suitable crystal for SC-XRD should be visually inspected under a polarizing microscope.[12]

-

Appearance: It should be transparent and free of cracks, inclusions, or surface powder.

-

Morphology: Ideal crystals have well-defined faces and roughly equant dimensions (not long, thin needles or plates, which can be difficult to model). The maximum dimension should be between 0.03 and 0.3 mm.[13]

-

Single Nature: When rotated under cross-polarized light, a single crystal should exhibit uniform extinction (go dark) every 90 degrees. The presence of misaligned fragments will be apparent as they will not go dark at the same angle as the main crystal body.[12]

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[14] The fundamental principle relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular lattice.[15]

Caption: Overall workflow for crystal structure analysis.

Generalized Data Collection Protocol

-

Mounting: The selected crystal is carefully picked up using a cryoloop and flash-cooled in a stream of liquid nitrogen (~100 K). This minimizes thermal motion of the atoms and damage from the X-ray beam, resulting in higher-quality data.

-

Instrumentation: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. These instruments consist of an X-ray source (typically with a molybdenum or copper target), a goniometer for orienting the crystal, and a detector.[16]

-

Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[17]

-

Data Collection: A full dataset is collected by rotating the crystal through a series of angles while continuously exposing it to the X-ray beam. The detector records the position and intensity of thousands of diffracted beams (reflections).[13] The completeness of the data should ideally be above 90%.[18]

Structure Solution and Refinement: Decoding the Data

The raw diffraction data contains the intensities of the reflections, but not their phases. Determining these phases—the "phase problem"—is the central challenge in crystallography.[19] For small molecules like the title compound, this is typically solved computationally using direct methods.

The Iterative Refinement Process

Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process where the atomic positions, thermal parameters, and other variables are adjusted to improve the agreement between the diffraction pattern calculated from the model and the one that was experimentally observed.[20][21]

Caption: The iterative cycle of crystallographic refinement.

Key Quality Metrics for a Self-Validating System

A trustworthy structure is validated by several key metrics.

-

Resolution: This is a measure of the level of detail in the diffraction data. A lower value indicates higher resolution (e.g., 0.8 Å is very high resolution). For small molecules, a resolution of 1.0 Å or better is expected.[19]

-

R-value (R1): This factor measures the agreement between the observed diffraction data amplitudes (|Fo|) and the amplitudes calculated from the final structural model (|Fc|). A value below 0.05 (5%) is generally considered excellent for small molecules.[19]

-

R-free: This is a more robust quality indicator calculated from a small subset (5-10%) of reflections that are not used during the refinement process. It serves as a cross-validation to prevent overfitting of the data. The R-free value should be close to the R1 value.[19]

-

Goodness-of-Fit (GooF): This should be close to 1.0, indicating that the model is a good fit to the data.

In-Depth Analysis: Extracting Chemical Insights

With a refined and validated structure, the final step is a thorough analysis of its chemical features. The primary output is a Crystallographic Information File (CIF), which contains all the experimental and structural information.[22]

Molecular Geometry and Conformation

The analysis begins with the molecule itself.

-

Bond Lengths and Angles: Compare the experimentally determined bond lengths and angles to established values for similar chemical fragments.[23][24] For instance, the C=N and C-O bonds within the oxazole ring should fall within expected ranges.

-

Conformational Analysis: The six-membered oxane ring is expected to adopt a stable chair conformation. The analysis should determine the orientation of the oxazole-carboxylic acid substituent (axial vs. equatorial) and any puckering parameters of the ring. This conformation is critical as it dictates the overall three-dimensional shape of the molecule.[25]

Supramolecular Assembly: Unveiling Intermolecular Interactions

The crystal packing is defined by a network of non-covalent interactions. Identifying these is key to understanding the crystal's stability.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It will almost certainly form strong interactions. A common motif is the formation of a head-to-head dimer with a neighboring molecule. The oxazole nitrogen and the oxane oxygen are also potential hydrogen bond acceptors.

-

Other Interactions: Look for weaker C-H···O interactions or potential π-π stacking if aromatic groups were present.

Caption: Common hydrogen bonding motifs in carboxylic acids.

Data Presentation and Reporting

All quantitative data should be summarized for clarity. The final validated structure should be deposited in a crystallographic database to make it accessible to the scientific community.

Table of Crystallographic Data (Template)

| Parameter | Value |

| Chemical formula | C₉H₁₁NO₄ |

| Formula weight | 197.19 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/cell) | 4 |

| Density (calculated, g/cm³) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R_int | Value |

| Final R1 [I > 2σ(I)] | Value (< 0.05) |

| wR2 (all data) | Value |

| Goodness-of-fit (S) | ~1.0 |

Conclusion: Bridging Structure with Pharmaceutical Application

The successful crystal structure analysis of this compound provides an unambiguous, three-dimensional model of the molecule at atomic resolution. This information is not an end in itself but a critical input for downstream drug development activities. The detailed knowledge of its conformational preferences and intermolecular interactions allows for rational structure-based drug design, aids in understanding structure-activity relationships, and provides the foundational data needed to control the solid form, ensuring the development of a safe, stable, and effective medicine.[26][27] The methodologies outlined in this guide provide a robust framework for obtaining this essential data with the highest degree of scientific integrity.

References

-

Arkhipova, V., Guskov, A., & Slotboom, D. J. (n.d.). Analysis of the quality of crystallographic data and the limitations of structural models - PMC. National Center for Biotechnology Information. [Link]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. [Link]

-

CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. [Link]

-

RCSB PDB. (2023). Crystallography Software. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

-

Goud, N. S., & Kumar, A. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

-

Bernstein, J. (2019). Interpreting Crystallographic Results. Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]

-

University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. [Link]

-

Physics Stack Exchange. (2020). What are the freely available crystal-structure visualization softwares?[Link]

-

Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

-

Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. [Link]

-

CSD-US. (n.d.). The role of crystallography in drug design - PMC. NIH. [Link]

-

IUCr. (n.d.). Crystallographic software list. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

How It Comes Together. (2023). Why Is Crystallization Important For Drug Effectiveness? YouTube. [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

-

Lutz, M. (n.d.). Interpretation of crystal structure determinations. [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

-

RCSB PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

-

ResearchGate. (n.d.). Structure calculations on oxazole. [Link]

-

Chemistry Stack Exchange. (2015). Interpreting X-ray diffraction data. [Link]

-

ResearchGate. (n.d.). 3D conformation of oxazole (HyperChem 8.03). [Link]

-

Kim, H., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Structural comparison of the oxazole derivatives. [Link]

-

PubMed. (2007). Conformational analysis of phorboxazole bis-oxazole oxane fragment analogs by NMR spectroscopy and molecular modeling simulations. [Link]

-

ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

-

ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]

-

MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives. [Link]

-

NIH. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

-

Organic Chemistry Portal. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

-

Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Link]

-

Wikipedia. (n.d.). Oxazole. [Link]

-

ACS Publications. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

-

PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid. [Link]

-

PMC - NIH. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]

-

Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]

-

PMC - PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

PMC - PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

PMC - NIH. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

-

SRP. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. [Link]

-

Ruixibiotech. (n.d.). This compound CAS No.:955401-82-8. [Link]

-

Amerigo Scientific. (n.d.). 2-Ethenyl-1,3-oxazole-4-carboxylic acid. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. m.youtube.com [m.youtube.com]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CAS No.:955401-82-8 - Ruixibiotech [ruixibiotech.com]

- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 16. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 20. rcsb.org [rcsb.org]

- 21. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 22. books.rsc.org [books.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Conformational analysis of phorboxazole bis-oxazole oxane fragment analogs by NMR spectroscopy and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. migrationletters.com [migrationletters.com]

- 27. One moment, please... [zienjournals.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid (CAS 955401-82-8). As experimentally derived spectra for this specific molecule are not widely available in peer-reviewed literature or public databases, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By examining the spectral characteristics of its core structural fragments—the tetrahydropyran (oxan) ring, the 1,3-oxazole-4-carboxylic acid core—we present a robust, predictive dataset intended to guide researchers in the identification, characterization, and quality control of this compound. This guide includes detailed interpretations, standardized experimental protocols, and logical workflows to ensure scientific integrity and practical utility for professionals in drug development and chemical research.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a saturated tetrahydropyran ring linked at its 4-position to the 2-position of an oxazole-4-carboxylic acid moiety. This structure combines the conformational rigidity of the tetrahydropyran scaffold with the aromatic, electron-deficient nature of the oxazole ring, making it a molecule of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic signature.

This guide will deconstruct the molecule into its constituent parts to predict its spectral output across the three most common spectroscopic techniques in organic chemistry.

Molecular Structure and Atom Numbering

For clarity in spectroscopic assignments, the following numbering scheme will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift values for analogous structures and functional groups.[1][2]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the oxazole proton, the carboxylic acid proton, and the protons of the tetrahydropyran ring. The spectrum would ideally be acquired in a solvent like DMSO-d₆ to ensure the exchangeable carboxylic acid proton is observed.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Insights |

| H-acid (-COOH) | 12.0 - 13.5 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent.[3] |

| H5 (Oxazole) | 8.3 - 8.6 | Singlet (s) | 1H | Protons on oxazole rings are deshielded. The proton at the C5 position of an oxazole-4-carboxylic acid scaffold typically appears as a sharp singlet in this downfield region.[4] |

| H2', H6' (Oxan, axial & eq.) | 3.8 - 4.0 | Multiplet (m) | 4H | These methylene protons are adjacent to the ring oxygen (O1'), resulting in a significant downfield shift. Complex splitting is expected due to both geminal and vicinal coupling. |

| H4' (Oxan, axial) | 3.2 - 3.5 | Multiplet (m) | 1H | This methine proton is attached to the carbon (C4') bonded to the electron-withdrawing oxazole ring, causing it to be deshielded relative to other aliphatic protons. |

| H3', H5' (Oxan, axial & eq.) | 1.8 - 2.1 | Multiplet (m) | 4H | These are standard aliphatic methylene protons on the tetrahydropyran ring. Their chemical shifts are in the typical range for such environments. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides one signal for each unique carbon environment. The predicted shifts are highly characteristic of the functional groups present.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Key Insights |

| C=O (Carboxyl) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[2][3] |

| C2 (Oxazole) | 160 - 165 | This carbon is bonded to two heteroatoms (N and O) and the C4' of the oxan ring, leading to a strong deshielding effect.[5] |

| C4 (Oxazole) | 138 - 145 | The C4 carbon is part of the oxazole's double bond system and is attached to the carboxylic acid group. |

| C5 (Oxazole) | 125 - 135 | This is the protonated carbon of the oxazole ring. Its chemical shift is typical for sp² carbons in such heterocyclic systems.[5] |

| C2', C6' (Oxan) | 65 - 70 | These carbons are adjacent to the electronegative ring oxygen (O1'), causing a downfield shift into the range typical for ethers. |

| C4' (Oxan) | 35 - 40 | The methine carbon attached to the oxazole ring. It is shifted downfield compared to a simple alkane due to the attached heterocyclic system. |

| C3', C5' (Oxan) | 30 - 35 | Standard aliphatic methylene carbons within the tetrahydropyran ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. The spectrum of this molecule is expected to be dominated by the highly characteristic absorptions of the carboxylic acid group.[6][7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Key Insights |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | This is the hallmark of a carboxylic acid dimer formed via hydrogen bonding. It is a very broad and intense band that typically overlays the C-H stretching region.[3][7] |

| 2850 - 3000 | C-H stretch (Aliphatic) | Medium | These signals arise from the C-H bonds of the tetrahydropyran ring and will appear as sharper peaks superimposed on the broad O-H band. |

| 1710 - 1760 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A very intense and sharp absorption characteristic of the carbonyl group. Its position can be lowered by conjugation and hydrogen bonding.[8] |

| 1550 - 1620 | C=N stretch (Oxazole) | Medium | This absorption is characteristic of the carbon-nitrogen double bond within the oxazole ring. |

| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Strong | This band corresponds to the stretching of the carbon-oxygen single bond of the carboxylic acid group.[6] |

| 1080 - 1150 | C-O-C stretch (Ether) | Strong | A strong absorption arising from the asymmetric stretching of the C-O-C ether linkage within the tetrahydropyran ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structural features. The data below is predicted for standard Electron Ionization (EI) or Electrospray Ionization (ESI) techniques.

Predicted Molecular Ion and Key Fragments

Molecular Formula: C₉H₁₁NO₄ Molecular Weight: 197.19 g/mol Monoisotopic Mass: 197.0688 Da

| m/z (mass-to-charge) | Proposed Fragment | Fragmentation Pathway | Key Insights |

| 198.0761 | [M+H]⁺ | Protonation of the molecule (ESI) | This is the protonated molecular ion, often the base peak in ESI positive mode. Confirms the molecular weight. |

| 196.0615 | [M-H]⁻ | Deprotonation of the molecule (ESI) | The deprotonated molecular ion, observed in ESI negative mode, resulting from the loss of the acidic carboxylic proton. |

| 152 | [M - COOH]⁺ | Loss of the carboxylic acid group | Cleavage of the bond between the oxazole ring and the carboxyl group is a common fragmentation pathway for carboxylic acids.[9] |

| 113 | [C₄H₃NO₃]⁺ | Oxazole-4-carboxylic acid fragment | Cleavage of the C2-C4' bond, resulting in the charged heterocyclic portion of the molecule. |

| 85 | [C₅H₉O]⁺ | Tetrahydropyranyl cation | Cleavage of the C2-C4' bond, resulting in the charged saturated ring portion. |

Proposed Fragmentation Logic

The primary fragmentation points are predictable based on chemical principles:

-

Loss of Functional Groups: The carboxylic acid group (-COOH, 45 Da) is a common loss.

-

Alpha-Cleavage: The bond between the two ring systems (C2-C4') is a likely point of cleavage, as it is adjacent to the heteroaromatic oxazole ring.

-

Ring Fragmentation: The tetrahydropyran ring can undergo fragmentation, typically involving the loss of small neutral molecules like H₂O or C₂H₄O.

Experimental Protocols and Workflow

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following sections outline best-practice methodologies for the spectroscopic analysis of a compound like this compound.

General Workflow for Spectroscopic Analysis

Caption: Workflow for comprehensive spectroscopic characterization.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is recommended for observing the carboxylic acid proton.[10]

-

Dissolution: Vortex the sample until fully dissolved. A gentle warming or sonication may be applied if necessary.

-

Acquisition:

-

Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Perform shimming to optimize magnetic field homogeneity.

-

Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

(Optional but Recommended): Acquire 2D NMR spectra such as COSY and HSQC to definitively assign proton-proton and proton-carbon correlations.

-

-

Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal reference.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after analysis.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a high-purity solvent suitable for the ionization source (e.g., methanol, acetonitrile, or a water/acetonitrile mixture).

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.

-

Method Development: Set the parameters for the ionization source (e.g., ESI), including capillary voltage, gas flow rates, and temperature.

-

Acquisition: Introduce the sample into the instrument, typically via direct infusion or through an LC system. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Analysis: Determine the accurate mass of the molecular ions and compare it to the theoretical mass calculated from the molecular formula to confirm elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established the expected NMR, IR, and MS signatures. The provided protocols and workflows offer a standardized approach to data acquisition and analysis, ensuring that researchers can confidently characterize this molecule. This synthesized guide serves as an essential reference for anyone working with this compound, enabling robust structural verification and quality assessment in the absence of a published experimental dataset.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(28), 7880-7888. Retrieved from [Link]

-

JoVE. (2026). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

-

Pihlaja, K., et al. (2006). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 24(4), 330-334. Retrieved from [Link]

-

SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PubMed Central. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Oxazolecarboxylic acid, 2-methyl-. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

OUCI. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Vanderbilt University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

RJPN. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. Retrieved from [Link]

-

ADDI. (2023). Electronic Descriptors for Supervised Spectroscopic Predictions. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

University of Mississippi. (2024). Theoretical Spectroscopic Predictions of Electronically Excited States. eGrove. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). Retrieved from [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Retrieved from [Link]

-

Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

-

Indian Journal of Chemistry. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. Retrieved from [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum [chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

solubility of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid in Organic Solvents

Introduction: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the intrinsic properties of a new chemical entity (NCE) dictate its trajectory from the laboratory to clinical application. Among these, solubility is a cornerstone physical property that profoundly influences a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2][3] Poor solubility is a leading cause of costly late-stage failures in the drug development pipeline.[3][4] Therefore, a comprehensive understanding and empirical determination of a compound's solubility profile in various solvent systems is not merely a routine characterization step but a critical prerequisite for successful formulation and preclinical assessment.[2][5]

This technical guide focuses on this compound, a heterocyclic compound featuring structural motifs of interest in medicinal chemistry—namely, an oxazole ring, a carboxylic acid group, and an oxane (tetrahydropyran) moiety.[6] While specific experimental solubility data for this exact molecule is not extensively available in public literature, this document serves as a comprehensive guide for researchers. It outlines the theoretical principles governing its solubility, provides a robust, field-proven experimental protocol for its determination, and discusses the key factors that will influence its behavior in organic solvents.

Physicochemical Characterization and Structural Analysis

A molecule's solubility is fundamentally governed by its structure. The key to predicting the solubility of this compound lies in dissecting its constituent parts:

-

1,3-Oxazole-4-carboxylic acid core: The aromatic oxazole ring is relatively polar, and the carboxylic acid group is a potent hydrogen bond donor and acceptor, conferring significant polarity and the potential for ionization.[6][7]

-

Oxan-4-yl (Tetrahydropyran) substituent: This saturated heterocyclic ring is largely non-polar and aliphatic in nature, contributing to the molecule's lipophilicity.

The interplay between the polar, hydrogen-bonding core and the non-polar substituent creates a molecule with a balanced, or amphiphilic, character. This balance dictates its affinity for different types of organic solvents.

Below is a table of predicted physicochemical properties, which are essential for forecasting solubility behavior.

| Property | Predicted Value | Significance for Solubility |

| Molecular Formula | C₁₀H₁₁NO₄ | |

| Molecular Weight | 209.20 g/mol | Influences dissolution kinetics; larger molecules can present lattice energy challenges. |

| Calculated LogP | ~0.5 - 1.5 | A low positive LogP suggests a relatively balanced hydrophilic/lipophilic character, indicating potential solubility in a range of polar and moderately non-polar solvents.[1] |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The acidic nature means solubility will be highly dependent on the pH of aqueous solutions and the acidic/basic nature of the solvent.[3] |

| Hydrogen Bond Donors | 1 (from -COOH) | The ability to donate hydrogen bonds favors solubility in protic solvents (e.g., alcohols). |

| Hydrogen Bond Acceptors | 4 (from C=O, ring N, ring O, oxane O) | A high number of acceptor sites favors solubility in a wide range of polar solvents. |

| Topological Polar Surface Area (TPSA) | 78.9 Ų | A moderate TPSA suggests the molecule can penetrate biological membranes but will require polar interactions for solvation. |

Note: LogP and pKa values are estimates based on the structure and data from similar compounds, as specific experimental values for the target molecule are not publicly available.

Caption: Molecular structure of this compound.

Qualitative Solubility Prediction in Organic Solvents

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[8] Based on the molecule's structure, we can anticipate its behavior in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can engage in hydrogen bonding with both the carboxylic acid group (as donors and acceptors) and the multiple hydrogen bond acceptor sites on the molecule. The alkyl chains of the alcohols will also interact favorably with the oxane ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to moderate solubility is expected. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and highly polar, which will effectively solvate the polar regions of the molecule. Solubility in acetone and acetonitrile may be slightly lower but should still be significant. For related heterocyclic carboxylic acids, DMSO is often a solvent of choice.[9]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Low to negligible solubility is expected. While the oxane ring provides some non-polar character, it is insufficient to overcome the high polarity and hydrogen-bonding capacity of the carboxylic acid and oxazole core. The energy required to break the strong intermolecular forces (especially hydrogen bonds) in the solid crystal lattice of the compound will not be compensated by the weak van der Waals interactions with non-polar solvents.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium (thermodynamic) solubility is the shake-flask method.[10] This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached between the dissolved and undissolved solid.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation: 1.1. Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~10-20 mg in 2-4 mL of solvent is typical. 1.2. Record the exact weight of the compound added. 1.3. Add a precise volume of the selected organic solvent to the vial.

-

Equilibration: 2.1. Tightly cap the vials to prevent solvent evaporation. 2.2. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. 2.3. Allow the slurry to equilibrate for a minimum of 24-48 hours. Causality Note: This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium, as dissolution kinetics can be slow. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

Sample Collection and Preparation: 3.1. After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. 3.2. Carefully draw a sample from the clear supernatant using a syringe. 3.3. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

Analysis: 4.1. Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. 4.2. Quantify the concentration of the compound in the filtered supernatant using a validated analytical method (HPLC is preferred for its specificity and sensitivity). 4.3. Generate a calibration curve from the standard solutions. 4.4. Determine the concentration of the unknown sample by interpolating its response against the calibration curve.

-

Data Reporting: 5.1. Express the solubility in appropriate units, typically mg/mL or mol/L. 5.2. The experiment should be performed in triplicate to ensure reproducibility and report the mean and standard deviation.

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Factors Influencing the Solubility Profile

Several environmental and chemical factors can significantly alter the solubility of this compound. Understanding these is key to manipulating and optimizing its dissolution for various applications.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3][11] This relationship should be confirmed experimentally, as some compounds exhibit different behavior. Determining solubility at various temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide a comprehensive profile relevant to storage, processing, and physiological conditions.

-

Solvent Polarity and Hydrogen Bonding Capacity: As predicted above, the specific polarity, dielectric constant, and hydrogen-bonding ability of the solvent are the most critical factors. A systematic screening of solvents across the polarity spectrum is recommended to identify the optimal solvent system for any given application, from chemical synthesis to formulation.

-

pH (in aqueous or mixed-solvent systems): The carboxylic acid moiety is the most influential functional group in aqueous or protic systems. At a pH below its pKa (~3.5-4.5), the group will be predominantly in its neutral, protonated form (-COOH). At a pH above its pKa, it will deprotonate to its carboxylate form (-COO⁻). The charged carboxylate is significantly more polar and will exhibit much higher solubility in polar solvents like water. While this guide focuses on organic solvents, this effect is also crucial in protic organic solvents or when water is present as a co-solvent.

Caption: Key factors influencing the solubility of the target compound.

Conclusion and Forward Outlook

This guide provides a comprehensive framework for approaching the solubility of this compound. While pre-existing data is scarce, a thorough analysis of its physicochemical properties allows for strong qualitative predictions. The molecule is anticipated to have good solubility in polar protic and aprotic organic solvents, and poor solubility in non-polar solvents.

For drug development professionals, the provided shake-flask protocol offers a reliable and authoritative method for generating the precise, quantitative data needed for lead optimization, formulation development, and preclinical studies. By systematically evaluating the impact of different solvents and temperatures, researchers can build a complete solubility profile, mitigating risks and enabling the rational design of effective delivery systems for this promising chemical entity.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13052098, (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

-

BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

Ascendia Pharmaceutical Solutions (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82418146, 2-Formyl-1,3-oxazole-4-carboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21955402, 2-Amino-1,3-oxazole-4-carboxylic acid. Available from: [Link]

-

ChemSynthesis. 2-isopropyl-1,3-oxazole-4-carboxylic acid. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Available from: [Link]

-

ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Available from: [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. Available from: [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available from: [Link]

-

Kuentz, M. (2020). The Importance of Solubility for New Drug Molecules. LCGC Europe. Available from: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. chemimpex.com [chemimpex.com]

- 7. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Stability and degradation profile of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

An In-Depth Technical Guide on the Stability and Degradation Profile of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Authored by a Senior Application Scientist

Introduction: Navigating the Stability Landscape of a Novel Oxazole Moiety